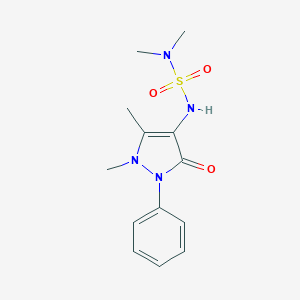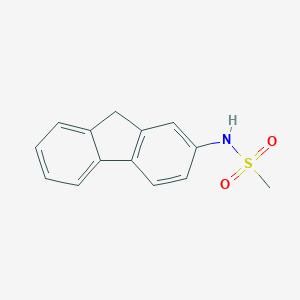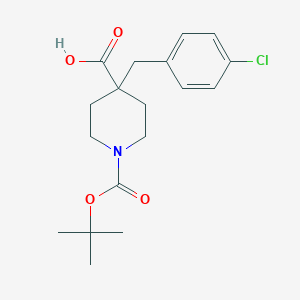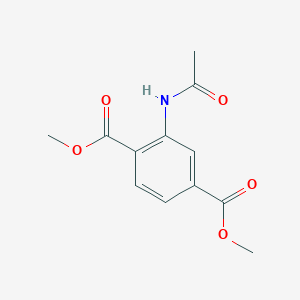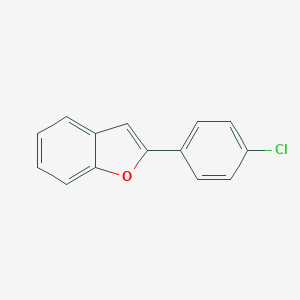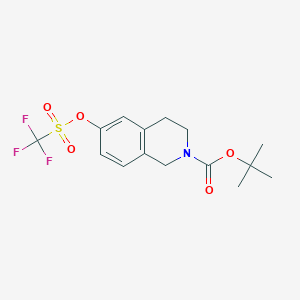
6-(Trifluorométhylsulfonyloxy)-3,4-dihydroisoquinoléine-2(1H)-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C15H18F3NO5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de médicaments pharmaceutiques
Le groupe trifluorométhyle dans ce composé est important en chimie pharmaceutique en raison de sa capacité à améliorer la lipophilie et la stabilité métabolique des molécules médicamenteuses . Ce composé peut être utilisé pour introduire des groupes trifluorométhyles dans les candidats médicaments, améliorant potentiellement leurs propriétés pharmacocinétiques.
Développement agrochimique
En agrochimie, l'introduction de groupes trifluorométhyles peut augmenter l'efficacité et la durabilité des pesticides et des herbicides. Le composé en question pourrait servir de précurseur pour la synthèse d'agrochimiques avec une stabilité environnementale améliorée et une toxicité plus faible pour les organismes non cibles .
Science des matériaux
La structure chimique unique de ce composé en fait un candidat pour le développement de matériaux avancés, tels que les polymères avec une stabilité thermique et une résistance chimique améliorées. Son incorporation dans les chaînes polymères pourrait conduire à des matériaux avec des propriétés nouvelles adaptées aux applications de haute performance .
Catalyse
Ce composé pourrait être utilisé dans des processus catalytiques, en particulier dans le développement de catalyseurs pour la synthèse organique. Le groupe trifluorométhyle peut influencer la réactivité et la sélectivité des réactions catalytiques, conduisant à des voies de synthèse plus efficaces .
Imagerie médicale
Les composés contenant des groupes trifluorométhyles ont des applications potentielles en imagerie médicale. Ils peuvent être utilisés comme agents de contraste en imagerie par résonance magnétique (IRM) en raison de leur capacité à affecter les temps de relaxation des noyaux environnants .
Science de l'environnement
En science de l'environnement, ce composé pourrait être étudié pour son utilisation potentielle dans la remédiation des sites pollués. Sa réactivité chimique pourrait être exploitée pour neutraliser ou décomposer les substances toxiques dans l'environnement .
Chimie organique synthétique
Le composé est précieux pour la chimie organique synthétique en tant que bloc de construction pour la construction de molécules complexes. Son groupe trifluorométhyle réactif peut participer à diverses réactions chimiques, permettant la synthèse d'une large gamme de composés organiques .
Recherche en biochimie
En biochimie, le composé pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier pour les enzymes qui interagissent avec des substrats contenant du trifluorométhyle. Cela pourrait fournir des informations sur les mécanismes enzymatiques et aider à la conception d'inhibiteurs enzymatiques .
Propriétés
IUPAC Name |
tert-butyl 6-(trifluoromethylsulfonyloxy)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5S/c1-14(2,3)23-13(20)19-7-6-10-8-12(5-4-11(10)9-19)24-25(21,22)15(16,17)18/h4-5,8H,6-7,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJUKWVEYQBUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435513 | |
| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158984-84-0 | |
| Record name | tert-Butyl 6-[(trifluoromethanesulfonyl)oxy]-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80435513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)

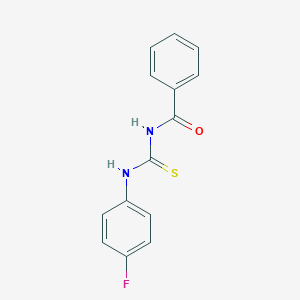
![N-[[4-(dimethylamino)phenyl]carbamothioyl]benzamide](/img/structure/B184968.png)
